molecular formula C7H9NO2S B1315230 Ethyl 5-methylthiazole-4-carboxylate CAS No. 61323-26-0

Ethyl 5-methylthiazole-4-carboxylate

Cat. No. B1315230
CAS RN: 61323-26-0
M. Wt: 171.22 g/mol
InChI Key: SNOLCJGSEPTCMD-UHFFFAOYSA-N
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Description

Ethyl 5-methylthiazole-4-carboxylate is a chemical compound with the CAS Number: 61323-26-0 . Its IUPAC name is ethyl 5-methyl-1,3-thiazole-4-carboxylate . The molecular weight of this compound is 171.22 .


Synthesis Analysis

While specific synthesis methods for Ethyl 5-methylthiazole-4-carboxylate were not found, a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been synthesized from ethyl acetoacetate and N-bromosuccinimide in dichloromethane .


Molecular Structure Analysis

The InChI code for Ethyl 5-methylthiazole-4-carboxylate is 1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 5-methylthiazole-4-carboxylate is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C . .

Scientific Research Applications

Antimicrobial Activities

Ethyl 5-methylthiazole-4-carboxylate derivatives exhibit significant antimicrobial activities. A study by Desai et al. (2019) highlights the synthesis of such derivatives and their efficacy against various bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. This research underscores the potential of these compounds in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Biothiol Detection in Living Cells

In the field of biological sensing, ethyl 5-methylthiazole-4-carboxylate derivatives have been used to develop fluorescent probes for the detection of biothiols like cysteine and homocysteine in living cells. A study conducted by Wang et al. (2017) demonstrates the use of these compounds as sensitive and selective probes, important for understanding cellular functions and potential applications in diagnostics (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Synthesis of Novel Compounds

The utility of ethyl 5-methylthiazole-4-carboxylate in synthetic chemistry is significant. Meng et al. (2014) detail a practical one-pot procedure for synthesizing various substituted derivatives of this compound, highlighting its role in facilitating efficient and green chemical synthesis (Meng, Wang, Zheng, Dou, & Guo, 2014).

Applications in Analytical Chemistry

Another interesting application is in the development of ratiometric fluorescent probes. A study by Na et al. (2016) describes the synthesis of a derivative for the rapid and selective detection of cysteine and homocysteine, showcasing its potential in analytical chemistry applications (Na, Zhu, Fan, Wang, Wu, Tang, Liu, Wang, Hua, 2016).

Antitubercular Agents

Ethyl 5-methylthiazole-4-carboxylate has also been explored in the field of antitubercular drug development. Abo-Ashour et al. (2018) synthesized and evaluated thiazole-thiazolidinone conjugates as potential antitubercular agents, demonstrating the compound's relevance in addressing global health challenges (Abo-Ashour, Eldehna, George, Abdel-Aziz, Elaasser, Abou-Seri, Abdel Gawad, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for Ethyl 5-methylthiazole-4-carboxylate were not found, it’s worth noting that derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity on various human cells and exhibited promising antineoplastic potential .

properties

IUPAC Name

ethyl 5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOLCJGSEPTCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486327
Record name Ethyl 5-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylthiazole-4-carboxylate

CAS RN

61323-26-0
Record name Ethyl 5-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 3-neck round bottom flask mix 2-amino-5-methyl-thiazole-4-carboxylic acid ethyl ester (62.9 g, 338 mmol) and THF (630 mL). Heat to reflux and treat the reaction mixture with isoamyl nitrile (52.6 g, 60.1 mL, 449 mmol) dropwise. Upon completion of the addition, stir the reaction at reflux for 1 h, then concentrate the reaction mixture by rotavap (hi-vac) to give 70 g crude product as a thick orange oil. Purify on silica gel (400 g, 20-45% EtOAc/hexanes) to afford 39.47 g (68%) of the title compound as a yellow solid. LC-ES/MS m/z 172 (M+1), TR=1.5 min.
Quantity
62.9 g
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
[Compound]
Name
isoamyl nitrile
Quantity
60.1 mL
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YT Chen, CL Tang, WP Ma, LX Gao, Y Wei… - European Journal of …, 2013 - Elsevier
Protein tyrosine phosphatase 1B (PTP1B) is implicated as a key negative regulator of the insulin and leptin signal-transduction pathways. PTP1B inhibitors have emerged as attractive …
Number of citations: 27 www.sciencedirect.com
ZR Guan, ZM Liu, Q Wan, MW Ding - Tetrahedron, 2020 - Elsevier
A new one-pot four-component preparation of polysubstituted thiazoles by a cascade Ugi/Wittig cyclization has been developed. The four-component reactions of the odorless isocyano(…
Number of citations: 10 www.sciencedirect.com

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